2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound that features a piperidine ring, a chlorobenzoyl group, and a methoxyphenyl moiety
Properties
IUPAC Name |
2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-28-20-8-2-16(3-9-20)14-24-21(26)15-25-12-10-18(11-13-25)22(27)17-4-6-19(23)7-5-17/h2-9,18H,10-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMWGXMKOCGIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable base.
Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the methoxyphenylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or aromatic compounds.
Scientific Research Applications
2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biological assays to study its effects on cellular processes and receptor interactions.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the aromatic groups play a crucial role in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-bromobenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- 2-[4-(4-fluorobenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- 2-[4-(4-methylbenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Uniqueness
2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the presence of the chlorobenzoyl group, which can influence its chemical reactivity and biological activity. The combination of the piperidine ring and the methoxyphenyl group also contributes to its distinct properties, making it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
